molecular formula C17H12ClNO3S2 B2464669 [4-(Thiophen-2-ylmethylideneamino)phenyl] 4-chlorobenzenesulfonate CAS No. 328287-38-3

[4-(Thiophen-2-ylmethylideneamino)phenyl] 4-chlorobenzenesulfonate

Cat. No. B2464669
CAS RN: 328287-38-3
M. Wt: 377.86
InChI Key: SNVVJHUTSBCMET-XDHOZWIPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[4-(Thiophen-2-ylmethylideneamino)phenyl] 4-chlorobenzenesulfonate” is a chemical compound with the molecular formula C17H12ClNO3S2 and a molecular weight of 377.86. It is a part of a collection of rare and unique chemicals .

Scientific Research Applications

Thiophene-Based Analogs as Anti-Inflammatory Agents

[4-(Thiophen-2-ylmethylideneamino)phenyl] 4-chlorobenzenesulfonate and its derivatives, particularly those incorporating a thiophene moiety, have been the focus of research due to their therapeutic potential as anti-inflammatory agents. Studies have demonstrated that specific structural types, such as the 3-(substituted aryl)-2-(4-morpholino)-5-heteroaryl substituted analogs of thiophene, exhibit significant anti-inflammatory activity in both acute and chronic models of inflammation. These compounds, including AP49, AP158, and AP88, have shown comparable anti-inflammatory activity to standard drugs like ibuprofen in acute in vivo models like carrageenin induced rat paw edema. The structural modification, especially the substitution at different positions on the phenyl moiety, is crucial for enhancing the anti-inflammatory activity, indicating potential avenues for designing more potent anti-inflammatory drugs (Pillai et al., 2004).

Modulation of Kynurenine Pathway

Compounds structurally related to this compound have also been investigated for their role in modulating the kynurenine pathway. N-(4-Phenylthiazol-2-yl)benzenesulfonamides, for instance, have been synthesized and characterized as inhibitors of kynurenine 3-hydroxylase. These inhibitors, like 3,4-dimethoxy-N-[4-(3-nitrophenyl)thiazol-2-yl]benzenesulfonamide 16 and 4-amino-N-[4-[2-fluoro-5-(trifluoromethyl)phenyl]-thiazol-2-yl]benzenesulfonamide 20, exhibit high-affinity in vitro and have shown efficacy in blocking the enzyme in animal models. Such compounds can facilitate the detailed investigation of the kynurenine pathway's role in neuronal injury and other pathophysiological conditions (Röver et al., 1997).

Potential in Treating Hyperuricemia

Another significant application is the synthesis of inhibitors targeting specific enzymes involved in disease pathogenesis. For instance, Y-700, a compound structurally related to this compound, is a potent inhibitor of xanthine oxidoreductase (XOR). This compound has demonstrated efficacy in lowering plasma urate levels in animal models, indicating its potential as a candidate for treating hyperuricemia and other diseases where XOR is implicated. The compound's mode of interaction with the enzyme, alongside its pharmacokinetic properties, such as high bioavailability and hepatic clearance, underline its therapeutic potential (Fukunari et al., 2004).

Antihypertensive and H1-antihistaminic Activities

Thiophene analogs have also shown promising results as potential antihypertensive agents. A study involving a series of thienopyrimidinedione derivatives demonstrated potent antihypertensive effects in spontaneously hypertensive rats. These compounds, particularly those with certain substituent patterns, exhibited significant oral antihypertensive activity, indicating their potential in treating hypertension (Russell et al., 1988).

In the realm of antihistaminic agents, novel 2-(3-substituted propyl)-3-(2-methyl phenyl) quinazolin-4-(3H)-ones have been synthesized and tested for their in vivo H1-antihistaminic activity. These compounds, particularly OT5, demonstrated significant protection against histamine-induced bronchospasm in animal models, with minimal sedation effects compared to standard drugs. This suggests their potential as a new class of H1-antihistaminic agents (Alagarsamy & Parthiban, 2013).

properties

IUPAC Name

[4-(thiophen-2-ylmethylideneamino)phenyl] 4-chlorobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClNO3S2/c18-13-3-9-17(10-4-13)24(20,21)22-15-7-5-14(6-8-15)19-12-16-2-1-11-23-16/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNVVJHUTSBCMET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=NC2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.